4-Nitrophenyloxamic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-Nitrophenyloxamic acid and its analogs often involves multi-step organic reactions, including nitration, protection-deprotection strategies, and coupling reactions. For example, related compounds like 4-nitrophenyl beta-glycosides are synthesized through nucleophilic displacements and sulfamidate intermediates, indicating a complex synthesis pathway that could be adapted for 4-Nitrophenyloxamic acid (Hongming Chen & S. Withers, 2007).
Molecular Structure Analysis
Structural analysis of compounds related to 4-Nitrophenyloxamic acid, such as 2-Nitro-N-(4-nitrophenyl)benzamide, reveals detailed information on molecular geometry, including dihedral angles and intramolecular hydrogen bonding. These structural details are crucial for understanding the reactivity and interactions of 4-Nitrophenyloxamic acid (A. Saeed, Shahid Hussain & U. Flörke, 2008).
Chemical Reactions and Properties
Chemical reactions involving nitrophenyl compounds, including desulfurization and alkylation, provide insights into the chemical behavior of 4-Nitrophenyloxamic acid. These reactions can lead to the formation of various intermediates and products, demonstrating the compound's versatility in synthetic applications (D. M. Argilagos, R. Kunz, A. Linden & H. Heimgartner, 1998).
Physical Properties Analysis
The physical properties of 4-Nitrophenyloxamic acid, such as solubility, melting point, and crystallinity, can be inferred from related compounds. For instance, the crystal structure analysis of similar nitrophenyl derivatives provides information on lattice dimensions and molecular packing, which are important for understanding the physical characteristics of 4-Nitrophenyloxamic acid (A. Saeed, Shahid Hussain & U. Flörke, 2008).
Chemical Properties Analysis
The chemical properties of 4-Nitrophenyloxamic acid, including acidity, basicity, and reactivity with other chemical groups, are crucial for its application in synthesis and material science. The behavior of nitrophenyl compounds in redox reactions, for example, highlights the reactivity of nitro groups and their potential in organic synthesis (V. M. Clark, J. Hobbs & D. Hutchinson, 1969).
Scientific Research Applications
Electrochemical Properties : 4-Nitrophenyloxamic acid, when grafted on glassy carbon electrodes, shows significant changes in blocking properties after electrochemical reduction. This reduction leads to the formation of nitrosophenyl, hydroxyaminophenyl, and aminophenyl moieties, altering the electrode's electrochemical behavior (Ortiz, Saby, Champagne, & Bélanger, 1998).
Enzymatic Reduction in Pesticides : In tissues from mammals, birds, and fishes, the 4-nitro group of compounds like parathion and paraoxon (which contain 4-nitrophenyl) is enzymatically reduced to amino groups. This reduction is part of the detoxification process for these insecticides (Hitchcock & Murphy, 1967).
Degradation of Environmental Contaminants : A study on Rhodococcus opacus SAO101 identified a gene cluster involved in the degradation of p-Nitrophenol, a derivative of 4-Nitrophenyloxamic acid. This bacterium can use p-Nitrophenol as a carbon source, showcasing its potential in bioremediation (Kitagawa, Kimura, & Kamagata, 2004).
Biochemical Applications : 4-Nitrophenyloxamic acid has been used to selectively isolate Vibrio cholerae neuraminidase, demonstrating its utility in biochemical separations and enzyme purification (Brossmer, Ziegler, & Keilich, 1977).
Synthesis of Biomedical Agents : Research into the synthesis of macrocyclic tetraamines, incorporating 4-nitrobenzyl, indicates applications in creating chelating agents for biomedical research, particularly in radiopharmaceuticals (McMurry, Brechbiel, Kumar, & Gansow, 1992).
Fluorescence Detection in Environmental Monitoring : The development of a pH-mediated reversible fluorescence nanoswitch using polymer carbon dots for detecting 4-Nitrophenol showcases its application in environmental monitoring and hazardous waste detection (Han, Liu, Liang, Ju, Li, & Luo, 2019).
Catalytic Reduction of Pollutants : Gold nanoparticles decorated on multiwalled carbon nanotubes have been used for the electrochemical detection and catalytic reduction of 4-Nitrophenol, underlining its use in addressing environmental pollution (Al-Kahtani, Almuqati, Alhokbany, Ahamad, Naushad, & Alshehri, 2018).
Safety And Hazards
The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
2-(4-nitroanilino)-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O5/c11-7(8(12)13)9-5-1-3-6(4-2-5)10(14)15/h1-4H,(H,9,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJKSYPGUAUQKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059285 | |
Record name | Acetic acid, [(4-nitrophenyl)amino]oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyloxamic acid | |
CAS RN |
103-94-6 | |
Record name | 2-[(4-Nitrophenyl)amino]-2-oxoacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrophenyloxamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxalyl-p-nitroaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57783 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, 2-[(4-nitrophenyl)amino]-2-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, [(4-nitrophenyl)amino]oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(4-nitrophenyl)amino]oxoacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.873 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4'-NITROOXANILIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7SP5WLZ3P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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